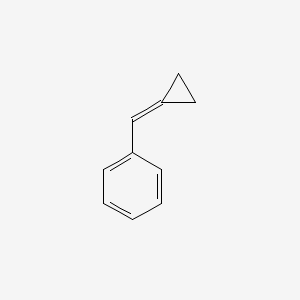

(Cyclopropylidenemethyl)benzene

Description

Structure

3D Structure

Properties

IUPAC Name |

cyclopropylidenemethylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10/c1-2-4-9(5-3-1)8-10-6-7-10/h1-5,8H,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXAOEHNEGSMNAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1=CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20335008 | |

| Record name | Benzene, (cyclopropylidenemethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20335008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7555-67-1 | |

| Record name | Benzene, (cyclopropylidenemethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20335008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Theoretical Frameworks of Strain Release in Cyclopropane Derivatives

The reactivity of cyclopropane (B1198618) and its derivatives is fundamentally governed by the concept of ring strain. This strain arises from the deviation of the internal C-C-C bond angles from the ideal sp³ tetrahedral angle of 109.5° to the constrained 60° of the three-membered ring. This geometric constraint leads to poor overlap of the sp³ hybrid orbitals, resulting in "bent bonds" and significant angle strain. rsc.orgacs.org

The total ring strain energy in cyclopropane is approximately 27.5 kcal/mol. rsc.org Introducing an exocyclic double bond, as in methylenecyclopropane (B1220202), increases this strain energy to about 41.0 kcal/mol due to the introduction of a trigonal sp² carbon center into the already strained ring. rsc.org This substantial stored potential energy provides a powerful thermodynamic driving force for reactions that involve the opening of the three-membered ring. acs.org

Recent theoretical studies have proposed that beyond simple strain release, electronic delocalization plays a crucial role in the reactivity of these systems. acs.org Models such as Walsh's orbital description and Dewar's concept of σ-aromaticity suggest that the valence electrons in cyclopropane are delocalized, similar to an aromatic π-system. acs.org This delocalization can stabilize the transition states of ring-opening reactions, leading to lower activation barriers. A recent quantitative model suggests that this delocalization effect, operating in concert with strain release, is a key determinant of reactivity. acs.org This combined effect explains why cyclopropanes are often more reactive than cyclobutanes, despite similar absolute strain energies, and provides a framework for predicting the reactivity of highly strained polycyclic systems like bicyclo[1.1.0]butanes and [1.1.1]propellanes. acs.org

Table 2: Comparison of Strain Energies in Small Rings

| Compound | Strain Energy (kcal/mol) |

|---|---|

| Cyclopropane | 27.5 |

| Methylenecyclopropane | 41.0 |

| Cyclobutane (B1203170) | 26.4 |

Data sourced from Wei et al. (2023). rsc.org

Historical Trajectory of Methylenecyclopropane Reactivity Studies

The study of methylenecyclopropane (B1220202) (MCP) reactivity has evolved significantly over the past several decades. Initially regarded as chemical curiosities due to their high strain, MCPs have emerged as powerful and versatile intermediates in organic synthesis. acs.orgresearchgate.net Early investigations, dating back to the mid-20th century, focused on their fundamental synthesis and properties. acs.org

The synthetic utility of MCPs began to be more broadly recognized in the late 20th century. For instance, in the early 1990s, radical reactions involving MCPs were developed, providing efficient routes to cyclopentane (B165970) derivatives. rsc.org A key transformation is the ring-opening of the cyclopropylcarbinyl radical, which is formed by the addition of a radical to the exocyclic double bond of an MCP. This ring-opening is an extremely rapid process and has been utilized as a "radical clock" in mechanistic studies. rsc.org

The turn of the 21st century saw an explosion in the development of transition metal-catalyzed reactions of MCPs. researchgate.netresearchgate.net Chemists discovered that transition metals such as palladium, nickel, rhodium, and gold could mediate a diverse array of transformations, including cycloadditions, isomerizations, and ring-opening cross-coupling reactions. researchgate.netnih.govacs.org These methods allow for the stereospecific and regioselective construction of complex carbocyclic and heterocyclic scaffolds that would be challenging to access through conventional means. researchgate.netacs.org Concurrently, the scope of Lewis acid-catalyzed and radical-mediated reactions has continued to expand, further solidifying the role of MCPs as indispensable building blocks in modern synthetic chemistry. rsc.orgrsc.orgfigshare.com

Conceptual Overview of Research Domains for Cyclopropylidenemethyl Benzene and Analogues

Olefination Reactions for Alkylidenecyclopropane Formation

Olefination reactions represent the most direct and widely utilized method for constructing the core structure of this compound. These methods involve the coupling of a cyclopropyl (B3062369) ketone or a related carbonyl precursor with a phosphorus-stabilized nucleophile.

Wittig-Type Transformations Utilizing Phosphonium (B103445) Ylides and Precursors

The Wittig reaction, a cornerstone of alkene synthesis, provides a reliable pathway to this compound. masterorganicchemistry.comwikipedia.org This reaction utilizes a phosphorus ylide, also known as a Wittig reagent, which is prepared in a two-step sequence. lumenlearning.com First, a phosphonium salt is formed through the SN2 reaction of a suitable nucleophile like triphenylphosphine (B44618) with a cyclopropyl halide. masterorganicchemistry.com The resulting cyclopropylphosphonium salt is then deprotonated with a strong base, such as n-butyllithium (n-BuLi), to generate the highly reactive ylide. lumenlearning.com

This ylide then reacts with an aldehyde or ketone, such as benzaldehyde (B42025). The mechanism involves the nucleophilic attack of the ylide's carbon on the carbonyl carbon, leading to a four-membered ring intermediate called an oxaphosphetane. wikipedia.orgorganic-chemistry.org This intermediate rapidly collapses to form the desired alkene and triphenylphosphine oxide, the latter being the thermodynamic driving force for the reaction. lumenlearning.com While effective, the reaction with non-stabilized ylides often yields the Z-alkene isomer. organic-chemistry.org

Design and Implementation of Modified Olefination Protocols

To overcome some limitations of the classical Wittig reaction, such as issues with stereoselectivity and byproduct removal, modified protocols like the Horner-Wadsworth-Emmons (HWE) reaction have been developed. wikipedia.orgorganic-chemistry.org The HWE reaction employs phosphonate-stabilized carbanions, which are generally more nucleophilic but less basic than their phosphonium ylide counterparts. wikipedia.org These carbanions are generated by treating a phosphonate (B1237965) ester, such as diethyl cyclopropylphosphonate, with a base like sodium hydride (NaH) or sodium methoxide (B1231860) (NaOMe). organic-chemistry.org

A key advantage of the HWE reaction is that it predominantly produces the thermodynamically more stable E-alkene. wikipedia.orgorganic-chemistry.org Furthermore, the byproduct is a water-soluble phosphate (B84403) ester, which is much easier to separate from the organic product than the often-problematic triphenylphosphine oxide. organic-chemistry.org These features make the HWE reaction a highly efficient and stereoselective alternative for the synthesis of this compound and its substituted derivatives. nih.gov

Table 1: Comparison of Wittig and Horner-Wadsworth-Emmons (HWE) Reactions

| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |

|---|---|---|

| Phosphorus Reagent | Triphenylphosphonium salt (e.g., [Ph₃P⁺-CH₂R]X⁻) | Phosphonate ester (e.g., (EtO)₂P(O)-CH₂R) |

| Nucleophile | Phosphorus ylide (Ph₃P=CHR) | Phosphonate carbanion |

| Typical Bases | Strong, non-nucleophilic bases (e.g., n-BuLi, NaH) | Variety of bases (e.g., NaH, NaOMe, K₂CO₃) |

| Byproduct | Triphenylphosphine oxide (Ph₃P=O) | Water-soluble phosphate ester (e.g., (EtO)₂PO₂⁻) |

| Stereoselectivity | Non-stabilized ylides favor Z-alkenes; Stabilized ylides favor E-alkenes. organic-chemistry.org | Generally high selectivity for the E-alkene. organic-chemistry.orgnih.gov |

| Purification | Can be complicated by the removal of Ph₃P=O. | Simplified due to the water-soluble byproduct. organic-chemistry.org |

Multi-Component Coupling and Cascade Reactions in Derivative Synthesis

Modern synthetic chemistry increasingly relies on multi-component reactions (MCRs), which allow for the construction of complex molecules from three or more starting materials in a single pot. nih.govuniba.it This approach enhances efficiency by reducing the number of synthetic steps and purification procedures, aligning with the principles of green chemistry. nih.gov

Accessing Substituted Arylidenecyclopropanes

While specific MCRs for the direct synthesis of the this compound parent structure are not widely documented, the principles of MCRs offer a powerful strategy for generating libraries of its derivatives. uniba.itku.edu A hypothetical MCR could involve the catalyzed reaction of a cyclopropyl-containing building block, a substituted aromatic component, and a third reactant to rapidly assemble diverse substituted arylidenecyclopropanes. Such strategies are invaluable in medicinal chemistry and materials science for exploring structure-activity relationships. uniba.it For instance, cascade reactions, where multiple bond-forming events occur sequentially in one pot, can provide rapid access to complex molecular architectures from simple precursors. rsc.org

Synthetic Pathways to Halogenated this compound Scaffolds

Halogenated organic compounds are crucial intermediates in synthesis, particularly for cross-coupling reactions. There are two primary strategies for preparing halogenated this compound scaffolds.

The most direct method involves using a pre-halogenated starting material in an olefination reaction. For example, reacting a halogenated benzaldehyde (e.g., 2-chloro-, 3-bromo-, or 4-iodobenzaldehyde) with the cyclopropyl-phosphorus reagent (either ylide or phosphonate) directly yields the corresponding halogenated this compound. This approach ensures complete control over the position of the halogen on the aromatic ring.

Alternatively, the parent this compound can be halogenated in a subsequent step via electrophilic aromatic substitution. libretexts.org Standard conditions, such as using bromine (Br₂) with a Lewis acid catalyst like iron(III) bromide (FeBr₃) for bromination, or chlorine (Cl₂) with aluminum chloride (AlCl₃) for chlorination, can be employed. youtube.com The regiochemical outcome of this substitution is directed by the activating effect of the alkylidenecyclopropane substituent.

Table 2: Strategies for Synthesizing Halogenated this compound

| Strategy | Description | Example Reaction | Advantage | Disadvantage |

|---|---|---|---|---|

| Pre-functionalization | Use of a halogenated aromatic aldehyde in an olefination reaction. | 4-Bromobenzaldehyde + Cyclopropyl Wittig Reagent → 1-Bromo-4-(cyclopropylidenemethyl)benzene | Complete regiochemical control. | Requires synthesis or purchase of specific halogenated aldehydes. |

| Post-functionalization | Electrophilic halogenation of the parent this compound. | This compound + Br₂/FeBr₃ → Mixture of bromo-isomers | Utilizes a common starting material. | May produce a mixture of isomers (ortho, para), requiring separation. |

Chemo- and Regioselective Preparations of Complex Analogues

The synthesis of complex analogues of this compound that bear multiple functional groups demands high levels of chemo- and regioselectivity. Chemoselectivity is crucial when a starting material contains several reactive sites. For instance, if a substituted benzaldehyde also possesses another electrophilic group, the olefination conditions must be optimized to ensure the phosphorus nucleophile reacts exclusively with the aldehyde.

Regioselectivity becomes paramount during the functionalization of the aromatic ring. In electrophilic aromatic substitution reactions on a substituted this compound, the existing substituents will direct the position of the incoming electrophile. libretexts.org Crafting a multi-step synthesis requires careful strategic planning of the order of reactions to achieve the desired substitution pattern. For example, installing a meta-directing group first, followed by an ortho-, para-directing one, will result in a different isomer than if the order were reversed. The development of catalyst- and solvent-controlled reactions provides modern solutions for achieving high selectivity in these transformations. researchgate.net

Cycloaddition Chemistry of the Cyclopropylidenemethyl Moiety

The π-system of the exocyclic double bond, in conjunction with the high ring strain of the cyclopropane ring, allows this compound and related methylenecyclopropanes (MCPs) to participate in a diverse array of cycloaddition reactions. These reactions serve as powerful tools for the construction of complex cyclic and spirocyclic frameworks.

Intramolecular Cycloaddition Pathways and Their Regioselectivity

Intramolecular cycloadditions of substrates containing the this compound moiety offer an efficient route to intricate polycyclic systems. The regioselectivity of these transformations is often dictated by the nature of the catalyst and the tethered reacting partner.

Nickel catalysts are effective in promoting the formal [3+2] cycloaddition of methylenecyclopropanes with alkynes. In this process, the methylenecyclopropane acts as a three-carbon synthon. For an intramolecular reaction involving a this compound derivative tethered to an alkyne, the reaction would be initiated by the oxidative addition of the nickel(0) catalyst to the strained C-C bond of the cyclopropane ring proximal to the double bond. This forms a nickelacyclobutane intermediate, which can then rearrange to a π-allyl nickel species. Subsequent coordination and insertion of the tethered alkyne into the nickel-carbon bond, followed by reductive elimination, would yield the final bicyclic product containing a five-membered ring. The regioselectivity is governed by the electronic and steric properties of the substituents on both the alkyne and the aromatic ring.

Table 1: Nickel-Catalyzed Intramolecular [3+2] Cycloaddition of an Alkyne-Tethered this compound Derivative

| Feature | Description |

| Reactant | This compound derivative with a tethered alkyne |

| Catalyst | Ni(0) complex (e.g., Ni(COD)₂ with a phosphine (B1218219) ligand) |

| Reaction Type | Formal [3+2] Cycloaddition |

| Key Intermediate | Nickelacyclobutane, π-Allyl Nickel Complex |

| Product | Bicyclic system containing a five-membered ring |

| Regioselectivity | Influenced by electronic and steric factors |

Thermally induced intramolecular [2+2] cycloadditions provide a direct, metal-free pathway to cyclobutane-containing spirocyclic structures. nih.gov When a this compound derivative is tethered to a suitable alkene, such as an acrylamide, heating can induce a cycloaddition between the exocyclic double bond of the methylenecyclopropane and the tethered alkene. nih.gov These reactions often proceed with high regio- and diastereoselectivity, affording spiro[2.3]hexane systems fused to another ring. nih.gov The formation of the cyclobutane (B1203170) ring is driven by the release of strain in the methylenecyclopropane, although the product itself is a strained molecule. DFT calculations on related systems, such as acrylamide-tethered alkylidenecyclopropanes, suggest that this intramolecular cycloaddition proceeds through a concerted mechanism. nih.gov

Table 2: Thermally Induced Intramolecular [2+2] Cycloaddition

| Feature | Description |

| Reactant | This compound derivative with a tethered alkene |

| Condition | Thermal (Heating) |

| Reaction Type | [2+2] Cycloaddition |

| Product | Spiro[2.3]hexane derivative fused to a heterocyclic ring |

| Mechanism | Typically concerted |

| Selectivity | High regio- and diastereoselectivity |

The reactivity of the methylenecyclopropane moiety extends to cycloadditions with heterocumulenes like isocyanates and carbodiimides. These formal [3+2] cycloadditions can be used to construct five-membered heterocyclic rings. For an intramolecular reaction, a this compound derivative functionalized with a tethered isocyanate could undergo cyclization, often promoted by a catalyst. For instance, organotin iodide ate complexes have been shown to catalyze the [3+2] cycloaddition of cyclopropanes with isocyanates to form γ-butyrolactams. nih.gov In such a process, the Lewis acidic catalyst would activate the methylenecyclopropane, facilitating the nucleophilic attack of the heterocumulene and subsequent ring expansion and cyclization to yield a spiro-fused lactam. Similarly, reactions with tethered carbodiimides can be achieved, sometimes under transition metal catalysis, to produce imino-substituted five-membered rings. mdpi.com

Elucidation of Concerted vs. Stepwise Cycloaddition Mechanisms

The mechanistic pathways of cycloadditions involving methylenecyclopropanes are a subject of significant interest, with both concerted and stepwise routes being plausible. The operative mechanism often depends on the reaction type, conditions, and the specific substrates involved.

For thermally induced [2+2] cycloadditions, such as those involving acrylamide-tethered alkylidenecyclopropanes, DFT calculations strongly support a concerted, albeit asynchronous, transition state. nih.gov This is in contrast to many photochemical [2+2] cycloadditions which are known to proceed via diradical intermediates. nih.gov

Conversely, transition metal-catalyzed [3+2] cycloadditions, like the nickel-catalyzed reactions with alkynes, are inherently stepwise. The mechanism involves a sequence of distinct steps: oxidative addition of the metal to the cyclopropane ring, formation of a metallacycle (e.g., a nickelacyclobutane), rearrangement to a π-allyl intermediate, insertion of the second reacting component, and finally, reductive elimination to furnish the product and regenerate the catalyst. figshare.com

In the case of formal [3+2] cycloadditions with certain dipolarophiles, the reaction can also be stepwise, proceeding through a zwitterionic intermediate, particularly when there is a significant electronic mismatch between the reactants. nih.gov However, for non-polar cycloadditions of nitrones with methylenecyclopropanes, a concerted pathway is often favored. nih.gov The specific pathway for this compound would thus be highly dependent on its reaction partner and the chosen catalytic or thermal conditions.

Rearrangement Reactions Driven by Intrinsic Strain and Catalysis

The significant ring strain inherent in the cyclopropylidene moiety of this compound (approximately 40 kcal/mol) serves as a powerful thermodynamic driving force for a variety of rearrangement reactions. nih.gov These transformations can be initiated thermally, by acid catalysis, or through the action of transition metals, leading to diverse and often complex molecular architectures.

Under thermal conditions, derivatives of this compound can undergo rearrangements to form substituted butadienes. For example, {[2-(arylmethylene)cyclopropyl]methyl}(phenyl)sulfanes, which are structurally related, rearrange upon heating to yield (2-arylmethylidenebut-3-enyl)(phenyl)sulfanes. nih.gov Mechanistic studies, including control experiments, have suggested that these particular transformations can proceed through a radical rearrangement pathway. nih.gov The thermolysis of other substituted methylenecyclopropanes is also known to produce rearranged stereoisomers via allyl diradical intermediates. rsc.org

Lewis or Brønsted acid-mediated reactions of methylenecyclopropanes are also well-documented. nih.gov The presence of an acid can initiate ring-opening of the cyclopropane to form a stabilized carbocation, which can then undergo a variety of subsequent reactions. For a substrate like this compound, protonation could lead to a cyclobutyl or a homoallylic cation. These intermediates can be trapped by nucleophiles or undergo intramolecular Friedel-Crafts-type reactions with the pendant phenyl group to form indene or other fused ring systems. nih.gov

Transition metal catalysts also play a crucial role in mediating the rearrangements of methylenecyclopropanes. These catalysts can facilitate ring-opening to form metallacyclobutane or π-allyl complexes, similar to those in cycloaddition pathways, which can then undergo further transformations such as β-hydride elimination or reductive elimination to yield rearranged acyclic or cyclic products.

Table 3: Summary of Rearrangement Reactions

| Reaction Type | Driving Force / Catalyst | Potential Products from this compound |

| Thermal Rearrangement | Heat, Ring Strain | Substituted Butadienes, Vinylallenes |

| Acid-Catalyzed Rearrangement | Lewis or Brønsted Acids | Indene derivatives, Cyclobutanone derivatives |

| Transition Metal-Catalyzed Rearrangement | Pd, Rh, Ni, etc. | Rearranged dienes, Fused cyclic compounds |

Transition Metal-Mediated Rearrangements

Transition metal catalysts have proven to be powerful tools for unlocking the synthetic potential of this compound and its derivatives, enabling a variety of mechanistically distinct rearrangements.

Gold(I) catalysts, known for their high affinity for alkynes and strained ring systems, have been effectively employed in the rearrangement of cyclopropenes, which can be considered structural isomers of this compound. beilstein-journals.orgrsc.org The interaction of a gold(I) catalyst with a cyclopropene (B1174273) initiates a ring-opening event, leading to the formation of a gold-stabilized carbene or a vinylgold intermediate. beilstein-journals.orgrsc.orgnih.gov This intermediate can then undergo a series of transformations, including intramolecular C-H activation and C-C bond formation, to yield a variety of rearranged products. beilstein-journals.orgnih.gov

For instance, the gold(I)-catalyzed reaction of 1,6-enynes, which can be formed from cyclopropene precursors, can lead to single or double skeletal rearrangements. nih.gov The initial step involves the η2-coordination of the gold(I) catalyst to the alkyne, followed by the formation of a bicyclic gold(I) carbene. nih.gov This intermediate can then undergo a single-cleavage rearrangement to form exo- or endo-type 1,3-dienes. nih.gov The regioselectivity of this rearrangement is influenced by the substitution pattern of the double bond and the nature of the tether connecting the enyne moieties. nih.gov

In a related transformation, gold(I) catalysis has been utilized in the formal (4+1) cycloaddition of methylenecyclopropanes with 7-aryl-1,3,5-cycloheptatrienes. nih.gov This reaction proceeds through a triple gold(I)-catalyzed pathway, where an η2-methylenecyclopropane-gold(I) complex undergoes ring expansion to a cyclobutene (B1205218) intermediate. nih.gov Subsequent reaction with a gold(I) carbene, generated in situ, leads to the formation of a bicyclo[2.1.0]pentane-gold(I) complex, which then rearranges to the final cyclopentene (B43876) product. nih.gov

Detailed research findings on gold(I)-catalyzed rearrangements of related systems are summarized in the table below.

| Catalyst System | Substrate Type | Key Intermediates | Product Type | Ref. |

| [(JohnPhos)Au(MeCN)]SbF6 | Phenylmethylenecyclopropane & 7-naphthyl-cyclohepta-1,3,5-triene | η2-MCP-gold(I) complex, η2-cyclobutene-gold(I) complex, gold(I) carbene, bicyclo[2.1.0]pentane-gold(I) complex | Disubstituted cyclopentene | nih.gov |

| [(Ph3P)AuOTf] | 1-(2,2-diarylvinyl)-2-phenylcyclopropenes | Gold-stabilized carbocation/gold carbene | Regioisomeric indenes | beilstein-journals.org |

| Gold(I) complexes | 1,6-enynes | η2-alkyne gold(I) complex, bicyclic gold(I) carbene | exo- and endo-type 1,3-dienes | nih.gov |

Visible-light photoredox catalysis has emerged as a mild and efficient method for initiating radical-mediated transformations of methylenecyclopropanes (MCPs), including this compound derivatives. dntb.gov.uarsc.orgrsc.orgresearchgate.net These reactions are typically initiated by single electron transfer (SET) from the MCP to an excited photoredox catalyst, generating a radical cation. nih.gov This radical cation can then undergo a variety of subsequent reactions, including ring-opening, cyclization, and rearrangement. rsc.orgresearchgate.net

The vinylcyclopropane (B126155) rearrangement, a classic pericyclic reaction, can be initiated under photoredox conditions. nih.gov In this process, the radical cation of a vinylcyclopropane undergoes ring opening to form a distonic radical cation, which can then cyclize to form a five-membered ring. nih.gov This methodology has been applied to the synthesis of various carbo- and heterocyclic scaffolds. rsc.orgrsc.org

The reactivity of MCPs under visible-light irradiation is diverse and can be tuned by the choice of photocatalyst, solvent, and additives. dntb.gov.uarsc.org For example, in the presence of a suitable photocatalyst, MCPs can undergo difunctionalization reactions, where two different functional groups are introduced across the double bond. rsc.org These reactions often proceed through a radical mechanism, where a radical species adds to the exocyclic double bond of the MCP, followed by ring opening and subsequent trapping of the resulting radical. rsc.orgresearchgate.net

The following table summarizes key findings from studies on photoredox-catalyzed rearrangements of MCPs.

| Photocatalyst | Substrate Type | Key Intermediates | Product Type | Ref. |

| Ir(III) complexes | Isonitrile-tethered MCPs | Imidoyl radical, cyclohexadienyl radical | Phenanthridine derivatives | rsc.org |

| TiO2 | Vinylcyclopropanes | Distonic radical cations | Cyclopentene derivatives | nih.gov |

| Ru(bpy)3Cl2 | MCPs with pendant alkenes | Radical cation | Cyclopentane (B165970) derivatives | rsc.org |

Valence Isomerizations and Skeletal Rearrangements

Beyond transition metal catalysis, this compound and its derivatives can undergo a variety of thermally or photochemically induced valence isomerizations and skeletal rearrangements, often driven by the release of ring strain inherent in the cyclopropane ring. bohrium.comresearchgate.netnih.gov

While direct studies on imidoylcyclopropane-pyrrolidine rearrangements involving this compound are not extensively documented in the provided search results, the general principles of such rearrangements can be inferred from related systems. The thermal rearrangement of vinylcyclopropanes to cyclopentenes is a well-established process. bohrium.comresearchgate.netnih.gov This transformation is believed to proceed through a diradical intermediate, formed by homolytic cleavage of one of the cyclopropane C-C bonds. researchgate.net

In the context of an imidoylcyclopropane, it is plausible that a similar thermal or photochemical activation could lead to a diradical intermediate. This intermediate could then undergo a dntb.gov.uaacs.org-hydrogen shift or a sigmatropic rearrangement to form a five-membered ring, ultimately leading to a pyrrolidine derivative after tautomerization. The presence of the phenyl group in this compound would likely influence the stability of the radical intermediates and could potentially direct the regioselectivity of the rearrangement.

The homopropargyl rearrangement, which involves the conversion of a homopropargyl system to a cyclobutyl or cyclopropylcarbinyl system, is relevant to the chemistry of this compound. Studies on phenyl-substituted cyclopropylidenemethyl and 1-cyclobutenyl cations in the gas phase have provided insights into the unusual course of the homopropargyl rearrangement in these systems. acs.org

The generation of a cationic intermediate from this compound, for example, through protonation or reaction with a Lewis acid, could lead to a variety of rearrangements. The high ring strain of the cyclopropylidene moiety makes the system susceptible to ring-opening reactions, which can be facilitated by the formation of a carbocation. nih.gov The resulting carbocation could then undergo skeletal rearrangements, such as the homopropargyl rearrangement, to form more stable structures. acs.org The phenyl substituent would play a crucial role in stabilizing any cationic intermediates through resonance.

The following table highlights key aspects of these rearrangements.

| Rearrangement Type | Key Features | Driving Force | Potential Products | Ref. |

| Imidoylcyclopropane-Pyrrolidine | Thermal or photochemical activation, potential diradical intermediate | Ring strain release | Pyrrolidine derivatives | researchgate.net |

| Homopropargyl Rearrangement | Involves cationic intermediates, can lead to cyclobutyl or cyclopropylcarbinyl systems | Formation of more stable carbocations | Rearranged carbocyclic skeletons | acs.org |

Ring-Opening Reactions and Subsequent Annulation Strategies

The high strain energy of the cyclopropane ring in this compound makes it an excellent substrate for ring-opening reactions, which can be followed by annulation to construct more complex cyclic systems. rsc.orgrsc.org These strategies have been employed in the synthesis of a variety of carbocyclic and heterocyclic compounds. researchgate.netrsc.orgmit.edu

Ring-opening of the cyclopropane can be initiated by various reagents and conditions, including radical initiators, nucleophiles, and electrophiles. rsc.orgcas.cnlibretexts.org For example, the reaction of methylenecyclopropanes with radical species can lead to the formation of a ring-opened radical intermediate, which can then participate in cascade reactions to form polycyclic products. rsc.orgrsc.org

Annulation strategies often involve the intramolecular trapping of a reactive intermediate generated from the ring-opening of the cyclopropane. mit.edu For instance, if the this compound derivative contains a suitably positioned nucleophile or electrophile, the ring-opened intermediate can undergo an intramolecular cyclization to form a new ring. nih.gov This approach has been used to synthesize a variety of fused and bridged ring systems.

The following table provides examples of ring-opening and annulation strategies involving methylenecyclopropanes.

| Initiator/Reagent | Substrate Feature | Annulation Type | Product Class | Ref. |

| Radical initiator | Pendant alkene or alkyne | Radical cascade cyclization | Polycyclic hydrocarbons | rsc.org |

| Nucleophile | Tethered electrophile | Intramolecular nucleophilic attack | Heterocycles | researchgate.net |

| Lewis acid | Pendant nucleophile | Intramolecular Friedel-Crafts type reaction | Fused aromatic systems | mit.edu |

Lewis Acid-Catalyzed Ring Opening in the Presence of Group I and II Metal Halides

The activation of alkylidenecyclopropanes (ACPs) by Lewis acids is a known method to induce ring-opening reactions due to the inherent ring strain. nih.gov In the presence of a Lewis acid, the cyclopropyl ring can be activated to form zwitterionic intermediates, which can then undergo further transformations. nih.gov While extensive literature exists on the Lewis acid-catalyzed ring-opening of activated methylenecyclopropanes (MCPs), specific studies detailing the use of Group I and II metal halides with this compound are not extensively documented in current literature.

However, analogous studies on related MCP systems provide insight into the potential reactivity. For instance, various MCPs have been shown to react with nucleophiles like alcohols, phenols, and carboxylic acids in the presence of Lewis acids to yield homoallylic ethers and esters. nih.gov Research has also demonstrated that MCPs react with lithium chloride, lithium bromide, or sodium iodide in acetic acid to produce the corresponding gem-disubstituted homoallylic halides in good yields. researchgate.net These transformations suggest that the halide anion acts as the nucleophile in the ring-opening of the MCP. The reaction is believed to proceed through the formation of a cyclopropylcarbinyl cation, which then rearranges.

A general mechanism for Lewis acid-catalyzed ring-opening involves the coordination of the Lewis acid to the double bond, which facilitates the cleavage of a distal cyclopropane bond. This generates a stabilized carbocationic intermediate. The subsequent attack by a nucleophile, in this hypothetical case a halide from a Group I or II salt, would lead to the ring-opened product. The regioselectivity of such reactions is often influenced by the stability of the resulting carbocation.

Intermolecular Ring-Opening Cyclization with Nucleophiles (e.g., Amines)

The intermolecular ring-opening cyclization of this compound with nucleophiles presents a powerful strategy for the synthesis of heterocyclic compounds. While direct examples involving this compound are scarce, the reactivity of analogous alkylidenecyclopropyl ketones with amines has been well-established, offering a model for this transformation.

In these analogous reactions, alkylidenecyclopropyl ketones undergo an efficient intermolecular cyclization with various primary and secondary amines to produce 2,3,4-trisubstituted pyrroles. nih.gov The proposed mechanism involves the initial formation of a cyclopropylimine intermediate from the reaction of the ketone with an amine. This is followed by a distal cleavage of the cyclopropane C-C bond, ring expansion, and subsequent aromatization to yield the pyrrole (B145914) ring. nih.gov The use of anhydrous magnesium sulfate (B86663) (a salt of a Group II metal) was found to improve the reaction yields, highlighting the potential role of metal species in promoting such cyclizations. nih.gov

Extrapolating from this, a hypothetical reaction of this compound with an amine, potentially catalyzed by a Lewis acid, could proceed via initial activation of the exocyclic double bond. Nucleophilic attack by the amine could trigger the ring-opening of the cyclopropane, leading to an intermediate that could subsequently cyclize to form nitrogen-containing heterocycles. The specifics of the reaction pathway and the final product would be highly dependent on the reaction conditions and the nature of the amine nucleophile.

Transition Metal-Catalyzed Functionalizations

Transition metal catalysis has unlocked a diverse array of transformations for this compound and its derivatives, enabling the formation of complex carbocyclic and heterocyclic scaffolds.

Rhodium-Catalyzed Processes

Rhodium catalysts have proven particularly effective in mediating the functionalization of C-H bonds using the reactive strain of alkylidenecyclopropanes.

A notable application of rhodium catalysis is the chemo-divergent functionalization of indoles with alkylidenecyclopropanes (ACPs). Depending on the specific ACP substrate and reaction conditions, either dienylation or cyclopropylation of the indole (B1671886) core can be achieved with high selectivity. This method allows for the introduction of valuable structural motifs at the C4 position of the indole ring.

The proposed mechanism for these transformations involves an initial C-H activation at the C4 position of the indole directed by a suitable group. The resulting rhodacycle then coordinates to the ACP. The subsequent reaction pathway diverges: a β-carbon elimination leads to a ring-opened intermediate that, after further steps, yields the dienylated indole. Alternatively, a migratory insertion followed by β-hydride elimination results in the cyclopropylated product. While studies have demonstrated this reactivity with various ACPs, the specific use of this compound in this exact chemo-divergent reaction with indoles to yield both product types requires further investigation. However, related rhodium-catalyzed C-H functionalizations of indoles are well-established, demonstrating the feasibility of such transformations. nih.govbeilstein-journals.org

Table 1: Rh(III)-Catalyzed C-H Functionalization of Indoles with Alkylidenecyclopropanes (Analogous Reactions)

| Indole Substrate | Alkylidenecyclopropane | Product Type | Yield (%) | Reference |

| N-Acetylindole | (Cyclopropylidene)cyclobutane | Cyclopropylation | 85 | nih.gov |

| N-Methyl-Cbz-indole | (Cyclopropylidene)cyclopentane | Dienylation | 76 | nih.gov |

| N-Acetyl-5-methoxyindole | (Cyclopropylidene)cyclobutane | Cyclopropylation | 82 | nih.gov |

This table presents data from analogous reactions to illustrate the general transformation, as specific data for this compound was not available in the cited sources.

Palladium-Catalyzed Cyclizations

Palladium catalysts are instrumental in orchestrating tandem reactions that construct intricate polycyclic systems from simple precursors.

A highly efficient synthesis of polycyclic sultams has been developed utilizing a palladium-catalyzed tandem reaction of 1-bromo-2-(cyclopropylidenemethyl)benzenes with 2-alkynylbenzenesulfonamides. rsc.org This transformation proceeds with excellent chemo- and regioselectivity, forming three new bonds and two new rings, including a seven-membered sultam ring, in a single operation. rsc.org

The reaction is initiated by the oxidative addition of the palladium(0) catalyst to the C-Br bond of the this compound derivative. This is followed by the insertion of the alkyne, leading to a vinylpalladium intermediate. A subsequent intramolecular insertion of the exocyclic double bond of the cyclopropylidene moiety into the vinylpalladium species initiates the ring-opening of the three-membered ring. The cascade is terminated by a reductive elimination step, which forms the final polycyclic sultam product and regenerates the palladium(0) catalyst. This process efficiently constructs 7,7a-dihydro-6H-benzo[f]indeno[1,2-d] nih.govrsc.orgthiazepine 5,5-dioxides in moderate to good yields. rsc.org

Table 2: Palladium-Catalyzed Tandem Synthesis of Polycyclic Sultams

| R¹ (on benzene (B151609) ring) | R² (on sulfonamide) | Product | Yield (%) |

| H | 4-MeC₆H₄ | 7,7a-dihydro-2'-methyl-6H-benzo[f]indeno[1,2-d] nih.govrsc.orgthiazepine 5,5-dioxide | 75 |

| 4-Me | 4-MeC₆H₄ | 2',9-dimethyl-7,7a-dihydro-6H-benzo[f]indeno[1,2-d] nih.govrsc.orgthiazepine 5,5-dioxide | 78 |

| 4-F | 4-MeC₆H₄ | 9-fluoro-2'-methyl-7,7a-dihydro-6H-benzo[f]indeno[1,2-d] nih.govrsc.orgthiazepine 5,5-dioxide | 72 |

| 4-Cl | 4-MeC₆H₄ | 9-chloro-2'-methyl-7,7a-dihydro-6H-benzo[f]indeno[1,2-d] nih.govrsc.orgthiazepine 5,5-dioxide | 68 |

| H | Ph | 2'-phenyl-7,7a-dihydro-6H-benzo[f]indeno[1,2-d] nih.govrsc.orgthiazepine 5,5-dioxide | 70 |

| H | 4-FC₆H₄ | 2'-(4-fluorophenyl)-7,7a-dihydro-6H-benzo[f]indeno[1,2-d] nih.govrsc.orgthiazepine 5,5-dioxide | 65 |

Data sourced from Gong, X.; Li, G.; Wu, J. Org. Chem. Front. 2017, 4 (1), 54-57. rsc.org

Domino Cyclizations Leading to Fused Heterocycles

Domino multi-cyclization reactions are powerful tools for the efficient construction of complex molecular architectures, such as fused heterocycles, in a single synthetic operation. nih.gov These reactions avoid the need for isolating intermediates, thereby streamlining the synthetic process. nih.gov In the context of this compound and related structures, these domino sequences can lead to the formation of multiple new rings and stereocenters with high regio- and stereoselectivity. nih.gov

For instance, novel four-component domino multi-cyclizations have been developed to synthesize fused acridines and other polycyclic azaheterocyclic skeletons. nih.gov These reactions can proceed rapidly, often within minutes, and involve the formation of several new chemical bonds. nih.gov The proposed mechanism for some of these transformations involves a cascade of reactions, including initial nucleophilic addition, intramolecular cyclization, ring-opening, and subsequent re-cyclization and dehydration steps to build the complex heterocyclic framework. nih.gov

The palladium(0)-catalyzed direct synthesis of bicyclic heterocycles from substrates containing a propargyl bromide unit and a nucleophilic group is another example of a domino cyclization. nih.gov This process allows for the selective formation of fused and linked bicyclic nitrogen heterocycles in good yields. nih.gov

Copper-Catalyzed Transformations

Copper-catalyzed reactions, particularly the Ullmann reaction, have a long history in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. organic-chemistry.orgnih.gov

Utility of the Ullmann Reaction in Sequential Processes

The Ullmann reaction, a copper-catalyzed coupling of aryl halides, has evolved significantly since its discovery. organic-chemistry.orgnih.gov Initially requiring harsh conditions, modern developments have led to milder and more efficient protocols, often employing ligands to facilitate the reaction. nih.govresearchgate.net These reactions can be used to form biaryls or, in Ullmann-type reactions, to couple aryl halides with various nucleophiles like amines, alcohols, and thiols. organic-chemistry.orgsioc-journal.cnrsc.org

The mechanism of the classic Ullmann reaction involves the formation of an organocopper intermediate. organic-chemistry.org A copper(I) species undergoes oxidative addition with an aryl halide, followed by reaction with a second equivalent of the halide and subsequent reductive elimination to form the new aryl-aryl bond. organic-chemistry.org In Ullmann-type reactions, a catalytic cycle is proposed where copper can cycle between different oxidation states, potentially including Cu(III). organic-chemistry.org

The development of ligand-accelerated Ullmann-type reactions has greatly expanded their scope and utility. researchgate.net For example, amino acids and their derivatives have been found to be effective ligands, allowing the coupling of aryl iodides and bromides under milder conditions. researchgate.net More recently, second-generation ligands like oxalic diamides have enabled the use of less reactive but more economical aryl chlorides as coupling partners. researchgate.net These advancements have made the Ullmann reaction a powerful tool in sequential processes for the synthesis of complex molecules, including those with applications in materials science and pharmaceuticals.

Electrochemical Oxidative C-C Bond Cleavage Pathways

Electrochemical methods offer a green and efficient alternative for organic transformations by avoiding the use of external oxidants. rsc.org In the case of methylenecyclopropanes, including this compound derivatives, electrochemical oxidation can induce C-C bond cleavage and subsequent functionalization. rsc.orgrsc.org

This process is initiated by the direct single-electron oxidation of the C-C bond of the methylenecyclopropane at the anode. rsc.org This generates a radical cation intermediate, which is prone to ring-opening. rsc.orgscispace.comnih.gov The resulting intermediate can then be trapped by various nucleophiles present in the reaction medium, such as alcohols, leading to the formation of 1,3-difunctionalized products. rsc.orgscispace.comnih.gov

Mechanistic studies, including radical scavenging experiments and cyclic voltammetry, support the proposed pathway involving the anodic oxidation of the substrate. rsc.org The reaction demonstrates good functional group tolerance and can be performed under catalyst-free conditions. rsc.orgscispace.comnih.govresearchgate.net For instance, the electrolysis of 1-(cyclopropylidenemethyl)-4-methoxybenzene (B3370857) in methanol (B129727) leads to the formation of methyl 4-methoxy-4-(4-methoxyphenyl)butanoate in good yield. rsc.org The efficiency and outcome of the reaction can be influenced by the choice of electrolyte and solvent. rsc.org

Table 1: Electrochemical Oxidative C-C Bond Cleavage of 1-(cyclopropylidenemethyl)-4-methoxybenzene rsc.org

| Entry | Electrolyte | Solvent | Yield of Methyl 4-methoxy-4-(4-methoxyphenyl)butanoate (%) |

| 1 | Bu4NBF4 | Methanol | 80 |

| 2 | NH4OAc | Methanol | Not specified |

| 3 | NaOAc | Methanol | Not specified |

| 4 | Bu4NBF4 | Methanol:D2O (3.5:0.5) | 58 |

Electrophilic Aromatic Substitution on the Phenyl Ring

The reactivity and regioselectivity of electrophilic aromatic substitution (EAS) on a substituted benzene ring are governed by the electronic properties of the substituent. vanderbilt.eduperlego.com

Inductive and Conjugative Effects of the Cyclopropylidenemethyl Substituent on Reactivity and Regioselectivity

The cyclopropylidenemethyl group influences the electron density of the attached phenyl ring through a combination of inductive and conjugative effects. Alkyl groups are generally considered electron-donating through an inductive effect, which involves the polarization of sigma bonds. nih.govyoutube.comyoutube.com This effect increases the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles. vanderbilt.edu

The cyclopropylidene moiety itself exhibits a unique electronic character. Computational studies on related systems suggest that the cyclopropane ring can have an inductive effect that polarizes the double bond of the methylidene group. nih.gov This polarization can influence the charge distribution on the exocyclic double bond, which in turn affects the conjugative interaction with the phenyl ring. nih.gov

Substituents that donate electrons into the aromatic ring are known as activating groups and typically direct incoming electrophiles to the ortho and para positions. vanderbilt.edulibretexts.orgyoutube.com This is because the resonance structures of the carbocation intermediate (the arenium ion) formed during the reaction show that the positive charge is delocalized onto the ortho and para carbons, and an electron-donating group can directly stabilize this charge. vanderbilt.edu Therefore, it is expected that the cyclopropylidenemethyl group will act as an ortho, para-director in electrophilic aromatic substitution reactions.

Detailed Mechanistic Pathways in Substituted this compound Systems

The general mechanism for electrophilic aromatic substitution involves a two-step process. perlego.com First, the π-electrons of the aromatic ring attack the electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. vanderbilt.eduperlego.com This step is typically the rate-determining step because it disrupts the aromaticity of the ring. perlego.com In the second step, a proton is lost from the carbon bearing the electrophile, restoring the aromaticity and yielding the substituted product. vanderbilt.eduperlego.com

For a substituted this compound, the presence of the cyclopropylidenemethyl group influences the stability of the intermediate arenium ion. When the electrophile attacks at the ortho or para position, one of the resonance structures of the arenium ion places the positive charge on the carbon atom directly attached to the cyclopropylidenemethyl substituent. The electron-donating nature of this substituent can then stabilize this positive charge, lowering the activation energy for the formation of the ortho and para products compared to the meta product. vanderbilt.edu

The regioselectivity of EAS reactions on deactivated benzene rings has been analyzed using Molecular Electron Density Theory (MEDT). rsc.org While the cyclopropylidenemethyl group is expected to be activating, similar theoretical approaches could be applied to precisely quantify its directing effect. The distribution of ortho, meta, and para products is a reflection of the relative rates of substitution at each of these positions. libretexts.org For activating groups, the rates of ortho and para substitution are significantly higher than that of meta substitution. libretexts.org

Computational and Theoretical Studies in Support of Experimental Findings

Density Functional Theory (DFT) for Reaction Mechanism Prediction and Validation

Density Functional Theory (DFT) is a mainstay in computational chemistry for investigating the mechanisms of organic reactions due to its favorable balance of accuracy and computational cost. For molecules in the methylenecyclopropane (B1220202) class, DFT calculations have been instrumental in mapping potential energy surfaces, identifying transition states, and calculating activation barriers, thereby predicting the feasibility and selectivity of various transformations.

Detailed DFT studies have been applied to understand the diverse reactivity of the methylenecyclopropane framework, including cycloadditions, radical reactions, and rearrangements. mdpi.comrsc.orgnih.gov For instance, in the context of cycloaddition reactions, DFT calculations can distinguish between concerted and stepwise pathways. mdpi.com A recent review highlighted a DFT study on the [3+2] cycloaddition of nitrones with methylenecyclopropane, where calculations at the M06-2X/Def2TZVP/SMD(MeCN) level were used to explain the experimentally observed regioselectivity. mdpi.com The computed energy barriers for different pathways provided a rationale for the formation of the major and minor products. mdpi.com

In the study of radical ring-expansion reactions of substituted methylenecyclopropanes, DFT calculations at the UB3LYP/6-31G(d,p) level, combined with a continuum solvation model, have been used to predict the stereochemical outcomes. nih.gov These calculations determined the Gibbs free energy barriers for the exo and endo attacks of a radical center onto the double bond, successfully explaining the product distributions observed experimentally. nih.gov Furthermore, DFT has been employed to rationalize the mechanism of palladium-catalyzed methylcyclopropanation reactions, identifying the rate-limiting step and clarifying the roles of various reagents in the catalytic cycle. frontiersin.org

The tautomerism between substituted methylenecyclopropanes and 1-methylcyclopropenes has also been investigated using DFT methods, such as B3LYP with the aug-cc-PVDZ basis set. jjeci.net These studies calculate the relative enthalpies and Gibbs free energies of the isomers and the transition state connecting them, providing a quantitative understanding of their relative stabilities and the energy barrier for interconversion. jjeci.net

| Reaction Type / System | DFT Functional / Basis Set | Calculated Property | Value (kcal/mol) | Reference |

| Tautomerism of 1-methylcyclopropene | B3LYP / aug-cc-PVDZ | Relative Enthalpy (ΔH) | 12.4 | jjeci.net |

| Tautomerism of 1-methylcyclopropene | B3LYP / aug-cc-PVDZ | Relative Gibbs Energy (ΔG) | 11.7 | jjeci.net |

| Radical Attack (propyl-substituted MCP) | UB3LYP/6-31G(d,p) | ΔG‡ (exo attack) | Lower than endo | nih.gov |

| Radical Attack (butyl-substituted MCP) | UB3LYP/6-31G(d,p) | ΔG‡ (endo vs. exo) | Nearly equal | nih.gov |

| Pd-catalyzed Cyclopropanation | M06/6-311+G(d,p)//B3LYP/6-31G(d) | Overall Barrier (Protonation) | 28.5 | frontiersin.org |

Molecular Dynamics Simulations of Reaction Intermediates and Transition States

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of chemical processes. When the forces between atoms are calculated using quantum mechanical methods like DFT, the technique is known as ab initio molecular dynamics (AIMD). nih.govmdpi.com These simulations are particularly valuable for studying the behavior of short-lived reaction intermediates and exploring the dynamic pathways leading through transition states, which are often difficult to characterize experimentally. mdpi.com

The chemistry of methylenecyclopropanes is known to involve fleeting, high-energy species such as trimethylenemethane (TMM) diradicals, which are key intermediates in thermal and photochemical rearrangements. nih.gov While specific MD simulations on the intermediates of (Cyclopropylidenemethyl)benzene are not widely reported, the methodology is well-suited for such investigations.

An AIMD simulation could, in principle, be initiated from the transition state geometry for the ring-opening of this compound. By propagating the trajectory forward and backward in time, one could directly observe the formation of the TMM diradical intermediate and its subsequent reactions. Such simulations would provide invaluable information on:

Lifetimes of Intermediates: Determining how long the TMM diradical persists before cyclizing or reacting further.

Conformational Dynamics: Observing the rotations and vibrations within the intermediate, which can influence the stereochemical outcome of subsequent reaction steps.

Solvent Effects: By including explicit solvent molecules in the simulation box, one can study how the solvent cage influences the dynamics and stability of the reactive species.

Reactive MD simulations, which employ force fields capable of describing bond formation and cleavage, offer a computationally less expensive alternative for studying reaction dynamics in larger systems and over longer timescales. mdpi.com These methods could be applied to model polymerization or decomposition pathways of this compound under various conditions.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Reactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the structural or physicochemical properties of a set of compounds with their biological activity or, in a chemical context, their reactivity. libretexts.org When applied to chemical reactivity, the approach is often termed Quantitative Structure-Reactivity Relationship (QSRR). libretexts.org The goal of a QSRR model is to develop a mathematical equation that can predict the reactivity (e.g., reaction rate constant, yield, or selectivity) of new, untested compounds based solely on their calculated molecular descriptors.

While no specific QSRR models for the reactivity of this compound have been published, the framework provides a clear path for future research. Developing such a model would involve several key steps:

Data Set Assembly: A series of substituted this compound derivatives would be synthesized, and their reactivity in a specific reaction (e.g., a Diels-Alder cycloaddition or a radical-initiated ring-opening) would be measured experimentally to serve as the response variable.

Descriptor Calculation: For each molecule in the series, a wide range of molecular descriptors would be calculated using computational chemistry software. These descriptors quantify various aspects of the molecular structure.

Model Development and Validation: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms (e.g., random forest, neural networks), would be used to build a model linking the descriptors to the observed reactivity. rsc.org The model's predictive power would then be rigorously validated using internal (e.g., cross-validation) and external test sets.

For a QSRR study on the reactivity of this compound derivatives, the chosen descriptors would be critical for building a mechanistically interpretable model.

| Descriptor Class | Specific Examples | Relevance to Reactivity |

| Electronic | HOMO/LUMO energies, Mulliken charges, Dipole moment | Governs orbital interactions in pericyclic reactions and susceptibility to nucleophilic/electrophilic attack. |

| Steric | Molecular volume, Surface area, Verloop parameters | Quantifies steric hindrance at the reaction center, affecting transition state accessibility. |

| Topological | Connectivity indices (e.g., Kier & Hall indices) | Encodes information about molecular size, shape, and branching. |

| Quantum Chemical | Strain energy, Bond dissociation energy | Directly relates to the energetic driving forces of reactions involving ring-opening or bond cleavage. |

A successful QSRR model could accelerate the discovery of novel this compound derivatives with tailored reactivity for applications in materials science or organic synthesis, reducing the need for extensive trial-and-error experimentation.

Advanced Spectroscopic Techniques for Structural and Mechanistic Investigations

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignments

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns (spin-spin coupling), and integration of signals in both ¹H and ¹³C NMR spectra, the precise connectivity and spatial arrangement of atoms can be determined.

For (Cyclopropylidenemethyl)benzene (C₁₀H₁₀), the ¹H NMR spectrum is expected to show distinct signals for the protons on the phenyl group and the cyclopropylidene group. docbrown.info The five protons on the monosubstituted benzene (B151609) ring would typically appear in the aromatic region (δ 7.0–8.0 ppm). libretexts.org Their specific chemical shifts and complex splitting patterns would depend on their position relative to the cyclopropylidenemethyl substituent.

The four protons on the cyclopropylidene ring are chemically non-equivalent and would likely produce complex multiplets in the aliphatic region of the spectrum. Due to the ring strain and anisotropic effects from the double bond and the phenyl ring, these protons are expected to resonate at distinct chemical shifts.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. hmdb.ca The spectrum of this compound would show signals for the aromatic carbons, the vinylic carbon of the double bond, and the sp³-hybridized carbons of the cyclopropane (B1198618) ring. The chemical shifts are diagnostic of the electronic environment of each carbon atom. For instance, carbons of the benzene ring typically resonate between δ 120-150 ppm. libretexts.orgchemicalbook.com The unique chemical environment of the cyclopropylidene carbons would result in characteristic signals that can be compared with data from related structures like cyclopropylbenzene. chemicalbook.comnih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on typical ranges for similar functional groups.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| Aromatic Protons (C₆H₅) | ~ 7.20 - 7.40 | - | Multiplet |

| Cyclopropylidene Protons (C₃H₄) | ~ 1.00 - 1.50 | - | Multiplets |

| Aromatic Carbons (C₆H₅) | - | ~ 125 - 140 | - |

| Vinylic Carbon (=C) | - | ~ 115 - 125 | - |

| Cyclopropylidene Carbons (C₃H₄) | - | ~ 5 - 20 | - |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with exceptional accuracy. Unlike low-resolution mass spectrometry, which provides integer mass-to-charge (m/z) ratios, HRMS can measure m/z values to several decimal places. This high precision allows for the calculation of a unique molecular formula. nih.gov

For this compound, the molecular formula is C₁₀H₁₀. nist.govchemspider.com By calculating the theoretical exact mass based on the most abundant isotopes of carbon (¹²C) and hydrogen (¹H), a precise value is obtained. When a sample is analyzed by HRMS, the experimentally measured m/z of the molecular ion ([M]⁺ or protonated molecule [M+H]⁺) is compared to the theoretical value. A close match (typically within a few parts per million, ppm) provides unambiguous confirmation of the molecular formula, distinguishing it from other potential formulas with the same nominal mass.

Table 2: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₁₀ |

| Nominal Mass | 130 amu |

| Calculated Exact Mass ([M]) | 130.07825 u |

| Typical HRMS Measurement | Confirms the elemental composition as C₁₀H₁₀ |

Infrared (IR) Spectroscopy for Characteristic Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique is based on the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes.

The IR spectrum of this compound would display a set of characteristic absorption bands that confirm the presence of both the benzene ring and the cyclopropylidene group. libretexts.orgnist.gov Key features would include:

Aromatic C-H Stretching: Weak to medium bands appearing just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹) are characteristic of C-H bonds on an aromatic ring. libretexts.orglumenlearning.com

Aromatic C=C Stretching: A series of sharp bands in the 1400-1600 cm⁻¹ region are indicative of the carbon-carbon double bond stretching vibrations within the benzene ring. spectroscopyonline.comlibretexts.orgyoutube.com

Alkene C=C Stretching: A band corresponding to the exocyclic C=C double bond of the methylidene group would be expected, typically in the 1640-1680 cm⁻¹ range.

Aliphatic C-H Stretching: Absorptions just below 3000 cm⁻¹ would correspond to the C-H stretching vibrations of the cyclopropyl (B3062369) ring.

C-H Out-of-Plane Bending: Strong absorptions in the 675-900 cm⁻¹ region arise from the out-of-plane bending of the aromatic C-H bonds, and the pattern of these bands can provide information about the substitution pattern on the benzene ring (in this case, monosubstituted). libretexts.orgpressbooks.pub

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Aromatic Ring | C-H Stretch | 3100 - 3000 libretexts.orglibretexts.org |

| Aromatic Ring | C=C Stretch (in-ring) | 1600 - 1450 libretexts.orglibretexts.org |

| Cyclopropylidene | C-H Stretch (aliphatic) | ~2990 - 2850 |

| Methylidene | C=C Stretch | ~1650 |

| Aromatic Ring | C-H Out-of-Plane Bend (monosubstituted) | ~770 - 730 and ~710 - 690 libretexts.org |

Applications of Cyclopropylidenemethyl Benzene in Complex Organic Synthesis and Advanced Materials

Strategic Utility as Building Blocks in Target-Oriented Synthesis

In the complex field of target-oriented synthesis, where the primary goal is the efficient and selective preparation of a specific molecule, (Cyclopropylidenemethyl)benzene and its derivatives have emerged as powerful building blocks. The strategic incorporation of this moiety can introduce conformational rigidity and unique spatial arrangements, which are often crucial for achieving the desired biological activity or material property of the target molecule.

A notable example of its strategic utility is in domino reactions, where a single synthetic operation triggers a cascade of bond-forming events. For instance, a derivative, 1-Bromo-2-(cyclopropylidenemethyl)benzene, has been effectively employed as a key starting material in a palladium-catalyzed domino reaction. researchgate.net This reaction with 2-alkynylbenzenamine showcases the ability of the cyclopropylidene unit to participate in complex transformations, leading to the formation of structurally diverse and valuable compounds such as 2-(naphthalen-2-yl)benzenamines and 5H-indeno[1,2-c]quinolines. researchgate.net The strategic placement of the bromo and cyclopropylidenemethyl groups on the benzene (B151609) ring is crucial for the success of this transformation, highlighting the importance of rational design in the application of this building block.

The following table summarizes the key reactants and products in this illustrative example of target-oriented synthesis:

| Reactant 1 | Reactant 2 | Catalyst | Products | Reference |

| 1-Bromo-2-(cyclopropylidenemethyl)benzene | 2-Alkynylbenzenamine | Palladium | 2-(Naphthalen-2-yl)benzenamines, 5H-Indeno[1,2-c]quinolines | researchgate.net |

Modular Synthesis of Polycyclic and Heterocyclic Architectures

The modular synthesis of complex organic molecules, which involves the assembly of molecular scaffolds from discrete building blocks, is a cornerstone of modern synthetic chemistry. This compound, with its reactive cyclopropylidene unit and modifiable aromatic ring, is an exemplary module for the construction of diverse polycyclic and heterocyclic architectures.

The aforementioned palladium-catalyzed domino reaction of 1-Bromo-2-(cyclopropylidenemethyl)benzene provides a compelling case for its application in modular synthesis. researchgate.net The reaction's outcome can be selectively tuned by the choice of phosphine (B1218219) and N-heterocyclic carbene ligands, leading to either 6-endo or 5-exo cyclization pathways. This selectivity allows for the modular construction of either naphthalene-containing biaryls or indeno-fused quinolines from the same set of starting materials, demonstrating the high degree of control that can be exerted in these synthetic sequences. researchgate.net This approach offers a rapid and efficient entry into classes of compounds that are of significant interest in medicinal chemistry and materials science.

The ability to generate complex fused ring systems from a relatively simple and accessible building block underscores the value of this compound in the synthetic chemist's toolbox for creating molecular diversity.

Development of Novel Synthetic Methodologies Utilizing the Unique Reactivity Profile of the Compound

The unique reactivity of this compound, stemming from the high ring strain of the three-membered ring and the electronic communication with the phenyl group, provides a fertile ground for the development of novel synthetic methodologies. The isomerization of this compound to its endocyclic isomer, (methylenecyclopropyl)benzene, is a known transformation that hints at the potential for controlled rearrangements. mdpi.com

The palladium-catalyzed domino reaction involving 1-Bromo-2-(cyclopropylidenemethyl)benzene is a prime example of a novel synthetic methodology. researchgate.net This transformation proceeds through a cascade of events that likely includes oxidative addition, carbopalladation, and ring-opening of the cyclopropylidene moiety, followed by reductive elimination. The development of such a complex and efficient reaction demonstrates how the inherent reactivity of the this compound scaffold can be harnessed to forge multiple carbon-carbon and carbon-nitrogen bonds in a single pot. The regioselectivity of this domino reaction, controlled by the ligand environment of the palladium catalyst, further exemplifies the development of sophisticated synthetic methods based on this compound's unique reactivity. researchgate.net Such methodologies are highly sought after as they offer significant advantages in terms of atom economy and step efficiency.

Potential in the Design and Synthesis of Functional Organic Materials and Polymers

While the application of this compound in the synthesis of discrete small molecules is established, its potential in the realm of functional organic materials and polymers remains an area of growing interest. The incorporation of the rigid and strained cyclopropylidene moiety into a polymer backbone or as a pendant group could impart unique thermal, mechanical, and electronic properties to the resulting material.

The phenyl group of this compound provides a handle for polymerization through various established methods, such as electropolymerization or cross-coupling reactions, to create conjugated polymers. The presence of the cyclopropylidene unit could influence the polymer's conformation and packing in the solid state, which are critical factors for determining the performance of organic electronic materials such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Furthermore, the strained three-membered ring represents a latent reactive site. This could be exploited in the design of "smart" materials that respond to external stimuli such as heat, light, or chemical triggers. For example, a polymer functionalized with this compound units could undergo a triggered ring-opening polymerization or cross-linking process, leading to a change in its material properties. While specific examples of polymers derived directly from this compound are not yet widely reported, the conceptual basis for their development is sound and presents an exciting avenue for future research in materials science.

The following table outlines the potential applications and the corresponding structural features of this compound-based materials:

| Potential Application | Key Structural Feature | Rationale |

| Organic Electronics | Phenyl group for conjugation, Cyclopropylidene for conformational control | The conjugated backbone is essential for charge transport, while the strained ring can influence morphology and electronic properties. |

| Responsive Materials | Strained cyclopropylidene ring | The ring can be opened by external stimuli, leading to changes in the material's structure and properties. |

| High-Performance Polymers | Rigid cyclopropylidene unit | Incorporation of rigid units can enhance thermal stability and mechanical strength. |

Q & A

Q. What are the common synthetic routes for preparing (cyclopropylidenemethyl)benzene, and what reaction conditions optimize yield?

this compound is synthesized via cobalt-catalyzed annulation reactions with substrates like benzamide. Key conditions include Co(acac)₂ (20 mol%), Mn(OAc)₃·2H₂O (2.0 equiv.), and NaOPiv·H₂O in trifluoroethanol (TFE) at room temperature for 48 hours. Purification via column chromatography (silica gel, 100–200 mesh; petroleum ether:ethyl acetate = 70:30) typically yields 60–80% .

Q. Which analytical techniques are critical for characterizing this compound derivatives?

Standard characterization includes:

- ¹H/¹³C NMR : To confirm cyclopropane ring geometry and coupling constants (e.g., δ 8.95 ppm for sp³ hybridized carbons in spirocyclopropanes) .

- HRMS (ESI) : Validates molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

- IR Spectroscopy : Identifies functional groups like C≡N stretches in derivatives .

Q. How can researchers ensure reproducibility in synthesizing this compound-based compounds?

Document reagent purity (e.g., anhydrous TFE), catalyst activation protocols, and column chromatography parameters (e.g., solvent ratios, silica gel mesh). Batch-to-batch variations in Mn(OAc)₃·2H₂O purity significantly impact yields .

Advanced Research Questions

Q. What mechanistic insights explain the role of cobalt catalysts in annulation reactions involving this compound?

Cobalt facilitates radical-mediated cyclopropane ring opening via single-electron transfer (SET) from Mn(OAc)₃. This enables spirocyclopropane formation at room temperature, avoiding high-energy intermediates seen in palladium or nickel systems .

Q. How do substituents on the benzene ring influence reactivity and regioselectivity?

Electron-withdrawing groups (e.g., –CN, –Cl) enhance electrophilicity at the cyclopropane methylidene carbon, increasing annulation efficiency. For example, 4-chloro derivatives achieve 77% yield vs. 60% for unsubstituted analogs .

Q. What strategies resolve contradictions in NMR data for complex spirocyclopropane derivatives?

Conflicting splitting patterns may arise from dynamic ring strain. Solutions include:

- Variable-temperature NMR to probe conformational exchange.

- DFT calculations (e.g., B3LYP/6-31G*) to model coupling constants .

Q. How can scaling up reactions involving this compound maintain yield and purity?

At 100 mL scale, ensure efficient stirring to prevent Mn(OAc)₃ aggregation. Adjust solvent volume linearly (e.g., 40 mL TFE per 4 mmol substrate) and monitor column chromatography loading (<5% crude mixture per silica gel mass) .

Q. What computational methods validate the stereoelectronic effects of cyclopropane rings in these systems?

Frontier Molecular Orbital (FMO) analysis predicts reactivity trends. For example, HOMO localization on the cyclopropane methylidene group correlates with nucleophilic attack sites in annulation reactions .

Methodological Considerations

Q. How should researchers design experiments to probe the stability of this compound under varying conditions?

Conduct accelerated stability studies:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.